molecular formula C16H16FN3O2 B6524608 1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxylic acid CAS No. 1017168-68-1

1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxylic acid

Cat. No.: B6524608
CAS No.: 1017168-68-1
M. Wt: 301.31 g/mol
InChI Key: ZDOBEFUFQDXDFK-UHFFFAOYSA-N
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Description

1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxylic acid is a heterocyclic compound featuring a pyridazine core substituted with a 4-fluorophenyl group at the 6-position and a piperidine-4-carboxylic acid moiety at the 3-position. The fluorine atom enhances lipophilicity and metabolic stability, common traits in drug design .

Properties

IUPAC Name

1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O2/c17-13-3-1-11(2-4-13)14-5-6-15(19-18-14)20-9-7-12(8-10-20)16(21)22/h1-6,12H,7-10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDOBEFUFQDXDFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NN=C(C=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalyst Screening for Suzuki Coupling

Analytical Characterization

The final product is characterized using:

  • ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, pyridazine-H), 7.85–7.70 (m, 2H, Ar-H), 7.35–7.25 (m, 2H, Ar-H), 3.90–3.70 (m, 2H, piperidine-H), 2.95–2.75 (m, 2H, piperidine-H).

  • HPLC Purity: ≥98% (C18 column, 0.1% TFA in H₂O/ACN gradient) .

Chemical Reactions Analysis

Oxidation Reactions

The carboxylic acid group demonstrates stability under standard oxidative conditions but participates in decarboxylation reactions at elevated temperatures. The pyridazine ring shows limited oxidation potential, while the piperidine nitrogen can undergo N-oxidation.

Reaction TypeConditionsProductsReferences
Decarboxylation200–250°C under inert atmosphere1-[6-(4-Fluorophenyl)pyridazin-3-yl]piperidine + CO₂
N-OxidationH₂O₂ in acetic acid, 60°C1-[6-(4-Fluorophenyl)pyridazin-3-yl]piperidine-4-carboxylic acid N-oxide

Reduction Reactions

The pyridazine ring undergoes partial reduction under catalytic hydrogenation, while the fluorophenyl group remains intact.

Reaction TypeConditionsProductsReferences
Pyridazine ring reductionH₂ (1 atm), Pd/C, ethanol, 25°C1,2,3,4-Tetrahydro-6-(4-fluorophenyl)pyridazin-3-yl derivatives
Piperidine ring reductionLiAlH₄ in THFSecondary alcohol via ketone intermediate

Substitution Reactions

Electrophilic substitution occurs preferentially on the pyridazine ring, while nucleophilic substitution is limited to the fluorophenyl group under harsh conditions.

Reaction TypeConditionsProductsReferences
NitrationHNO₃/H₂SO₄, 0°C5-Nitro-6-(4-fluorophenyl)pyridazin-3-yl derivative
Nucleophilic aromatic substitution (fluorine displacement)NaOH (10M), Cu catalyst, 150°C4-Hydroxyphenyl or 4-aminophenyl analogs

Coupling Reactions

The compound participates in cross-coupling reactions via its pyridazine and fluorophenyl groups.

Reaction TypeConditionsProductsReferences
Suzuki-Miyaura couplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°CBiaryl derivatives (e.g., 6-(biphenyl-4-yl)pyridazin-3-yl analogs)
Amide formation (carboxylic acid)EDC/HOBt, DMF, RTPiperidine-4-carboxamide derivatives

Functional Group Transformations

The carboxylic acid group undergoes typical derivatization reactions.

Reaction TypeConditionsProductsReferences
EsterificationSOCl₂ followed by ROHPiperidine-4-carboxylate esters
Salt formationNaOH or HCl in H₂OSodium or hydrochloride salts

Key Structural Influences on Reactivity

  • Pyridazine Ring : Electron-deficient nature directs electrophilic substitution to the 5-position.

  • 4-Fluorophenyl Group : Enhances stability of the pyridazine ring via electron-withdrawing effects but resists nucleophilic substitution unless forced.

  • Piperidine Nitrogen : Participates in N-alkylation or coordination with metal catalysts.

  • Carboxylic Acid : Acts as a hydrogen-bond donor and participates in acid-base reactions.

Industrial-Scale Reaction Optimization

  • Catalyst Selection : Palladium-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency.

  • Solvent Systems : DMF/water mixtures enhance solubility in cross-coupling reactions.

  • Purification : Crystallization from ethanol/water yields >98% purity .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following molecular formula:

  • Molecular Formula : C₁₆H₁₆FN₃O₂
  • CAS Number : 1119450-52-0

The structural features of this compound include a piperidine ring, a pyridazine moiety, and a fluorophenyl group, which contribute to its biological activity.

Therapeutic Applications

  • Neurological Disorders
    • Research indicates that compounds similar to 1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxylic acid may act as modulators of neurotransmitter receptors. For example, derivatives of piperidine have been explored for their potential in treating neurological disorders such as Alzheimer's disease and Lewy Body dementia due to their ability to interact with muscarinic receptors .
  • Antimalarial Activity
    • A study on imidazopyridazine inhibitors has shown that structural modifications can lead to potent antimalarial agents. Although not directly tested on this compound, the insights gained from structure-guided design approaches suggest that similar compounds could exhibit significant activity against Plasmodium falciparum, the causative agent of malaria .
  • Cancer Research
    • The compound's ability to modulate protein kinase activity suggests potential applications in cancer therapy. Compounds that inhibit specific kinases have been associated with reduced tumor growth and improved patient outcomes in various cancers .
  • Receptor Binding Affinity
    • The binding affinity of this compound to various receptors has been investigated, with particular interest in sigma receptors. Sigma receptor antagonists have been shown to have neuroprotective effects and could be beneficial in treating neurodegenerative diseases .
  • Pharmacokinetics and ADME Properties
    • The pharmacokinetic profile of compounds similar to this compound is crucial for their therapeutic efficacy. Studies emphasize the importance of optimizing absorption, distribution, metabolism, and excretion (ADME) properties to enhance bioavailability and therapeutic effect in vivo .

Case Studies and Research Findings

StudyFocusFindings
Study on Imidazopyridazine InhibitorsAntimalarial ActivityStructural modifications improved potency against P. falciparum; IC50 values < 10 nM achieved .
Neurological ModulatorsAlzheimer's DiseaseCompounds demonstrated potential in modulating muscarinic receptors; beneficial effects observed in cognitive function .
Sigma Receptor LigandsNeuroprotectionAntagonists showed promise in reducing neurodegeneration; potential applications in treatment strategies for neurological disorders .

Mechanism of Action

The mechanism of action of 1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing various biological pathways. For example, it may act as an agonist or antagonist at certain receptors, altering signal transduction processes and cellular responses.

Comparison with Similar Compounds

Structural and Functional Insights

  • Fluorine Position : The target compound’s 4-fluorophenyl group provides optimal electronic effects for receptor binding compared to the 3-fluorophenyl analog, where steric hindrance may reduce affinity .
  • Heterocycle Core: Pyridazine (target) vs. Pyridazine’s nitrogen positions may favor interactions with polar residues in enzyme active sites .
  • Substituent Effects :
    • Thiophene : The sulfur atom in thiophene analogs enhances π-π interactions but may reduce metabolic stability compared to fluorophenyl groups .
    • Trifluoromethyl : The CF₃ group in 1-(6-(Trifluoromethyl)...) increases lipophilicity (logP) and resistance to oxidative metabolism, advantageous for CNS-targeting compounds .
    • Methoxy : Methoxy-substituted compounds (e.g., 1-(6-Methoxypyrimidin-4-yl)...) exhibit improved aqueous solubility, beneficial for oral bioavailability .

Physicochemical and Pharmacokinetic Properties

  • Molecular Weight : The target compound (301.32) falls within the ideal range for drug-likeness (200–500 Da). Analogs like 1-(6-Methoxypyrimidin-4-yl)... (237.26) may have better membrane permeability but shorter half-lives due to reduced steric bulk .
  • logP : Fluorine and aromatic rings increase logP (target: ~2.5), whereas methoxy and thiophene groups lower it (e.g., 1-(6-Methoxypyrimidin-4-yl)...: ~1.8) .
  • Synthetic Accessibility : The target compound’s synthesis involves Suzuki coupling of 4-fluorophenylboronic acid to pyridazine, followed by piperidine conjugation. Analogs with trifluoromethyl or thiophene require specialized reagents (e.g., CF₃ sources or thiophene boronic acids), increasing complexity .

Biological Activity

1-[6-(4-Fluorophenyl)pyridazin-3-yl]piperidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

  • Molecular Formula: C16H16FN3O2
  • Molecular Weight: 299.32 g/mol

The structural features include a piperidine ring, a pyridazine moiety, and a fluorophenyl group, which contribute to its biological activity.

The primary mechanism of action for this compound involves the inhibition of phosphodiesterase 4 (PDE4) enzymes. PDE4 plays a crucial role in the hydrolysis of cyclic adenosine monophosphate (cAMP), a secondary messenger involved in various cellular processes. By inhibiting PDE4, this compound enhances cAMP levels, leading to anti-inflammatory effects and potential therapeutic benefits in conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Pharmacological Effects

  • Anti-inflammatory Activity:
    • The compound has demonstrated significant anti-inflammatory properties, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and psoriasis .
  • Neuroprotective Effects:
    • Research indicates that PDE4 inhibitors like this compound may have neuroprotective effects, potentially benefiting conditions such as multiple sclerosis .
  • Antimicrobial Activity:
    • Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against various bacterial strains, indicating potential applications in treating infections .

Case Study 1: PDE4 Inhibition

A study evaluating the efficacy of various PDE4 inhibitors highlighted that this compound showed potent inhibition of PDE4 activity with an IC50 value indicating effective inhibition at low concentrations. The study also noted improvements in lung function in animal models of asthma when treated with this compound .

Case Study 2: Antimicrobial Properties

In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated that it exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values comparable to established antibiotics, suggesting its potential as an antimicrobial agent .

Data Tables

Activity IC50/MIC Values Reference
PDE4 Inhibition50 nM
Antibacterial Activity (E. coli)0.025 mg/mL
Antifungal ActivityNot specified

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxylic acid, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves multi-step reactions. A plausible route includes:

  • Step 1 : Condensation of 4-fluorobenzaldehyde with aminopyridazine derivatives to form the pyridazine core.
  • Step 2 : Cyclization or coupling with piperidine-4-carboxylic acid derivatives using catalysts like palladium or copper under reflux in polar aprotic solvents (e.g., DMF) .
  • Step 3 : Acidic hydrolysis (e.g., HCl/water at 90–100°C) to deprotect ester groups and yield the carboxylic acid .
    • Key Variables : Catalyst choice (Pd/Cu), solvent polarity, and temperature significantly affect reaction efficiency. For example, Pd-catalyzed cross-coupling may improve regioselectivity but requires inert conditions .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Analytical Techniques :

  • NMR (¹H/¹³C) : Verify the presence of the fluorophenyl group (δ ~7.2–7.8 ppm for aromatic protons) and piperidine protons (δ ~1.5–3.5 ppm) .
  • HPLC-MS : Confirm molecular weight (calculated: ~331.3 g/mol) and purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
  • X-ray Crystallography : Resolve the spatial arrangement of the pyridazine and piperidine moieties, if single crystals are obtainable .

Q. What are the standard protocols for assessing the compound’s stability under storage?

  • Stability Testing :

  • Accelerated Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) over 4–8 weeks. Monitor degradation via HPLC .
  • Storage Recommendations : Store at –20°C in airtight containers with desiccants to prevent hydrolysis of the carboxylic acid group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Case Example : If antimicrobial assays show inconsistent IC50 values (e.g., 10 µM vs. 50 µM), consider:

  • Assay Variability : Standardize cell lines (e.g., E. coli ATCC 25922) and incubation times .
  • Structural Confirmation : Re-validate compound identity via LC-MS to rule out batch impurities .
  • Dose-Response Curves : Perform triplicate experiments with positive controls (e.g., ciprofloxacin) to ensure reproducibility .

Q. What computational strategies predict the compound’s potential as a kinase inhibitor?

  • Methods :

  • Molecular Docking : Use AutoDock Vina to model interactions between the piperidine-carboxylic acid group and ATP-binding pockets (e.g., EGFR kinase). Key residues (e.g., Lys721) may form hydrogen bonds with the carboxylic acid .
  • MD Simulations : Assess binding stability (100 ns trajectories) using GROMACS. High RMSD values (>2 Å) suggest weak target affinity .
    • Validation : Compare predictions with in vitro kinase inhibition assays (e.g., ADP-Glo™ Kinase Assay) .

Q. How can low yields in the final synthetic step be optimized?

  • Troubleshooting :

  • Byproduct Analysis : Use LC-MS to identify intermediates (e.g., esterified byproducts) and adjust hydrolysis conditions (e.g., HCl concentration, time) .
  • Catalyst Screening : Test Pd(OAc)₂ vs. CuI for Suzuki-Miyaura coupling efficiency; Pd may reduce side reactions .
  • Solvent Optimization : Replace DMF with DMA or THF to improve solubility of hydrophobic intermediates .

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